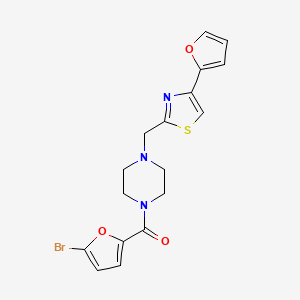

(5-Bromofuran-2-yl)(4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)methanone

Beschreibung

This compound features a bromofuran moiety connected via a methanone group to a piperazine ring, which is further substituted with a thiazolylmethyl group bearing a furan-2-yl substituent. Its hybrid structure combines multiple heterocycles (furan, thiazole, piperazine), a design strategy common in medicinal chemistry to enhance binding diversity and pharmacokinetic properties .

Eigenschaften

IUPAC Name |

(5-bromofuran-2-yl)-[4-[[4-(furan-2-yl)-1,3-thiazol-2-yl]methyl]piperazin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16BrN3O3S/c18-15-4-3-14(24-15)17(22)21-7-5-20(6-8-21)10-16-19-12(11-25-16)13-2-1-9-23-13/h1-4,9,11H,5-8,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIGDARYRLBIKDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=NC(=CS2)C3=CC=CO3)C(=O)C4=CC=C(O4)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16BrN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Wirkmechanismus

Target of Action

It contains a thiazole ring, which is found in many biologically active compounds such as antimicrobial drugs, antiretroviral drugs, antifungal drugs, and antineoplastic drugs.

Mode of Action

Thiazole derivatives have been found to act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotective agents, and antitumor or cytotoxic drug molecules

Biochemical Pathways

Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways.

Pharmacokinetics

Thiazole derivatives are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. These properties may influence the compound’s bioavailability.

Result of Action

Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects. The specific effects of this compound would likely depend on its mode of action and the biochemical pathways it affects.

Biologische Aktivität

The compound (5-Bromofuran-2-yl)(4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)methanone , also known as 4-4-ABSPFM, has garnered attention in medicinal chemistry for its potential biological activities, particularly in anticancer and antimicrobial applications. This article synthesizes available research findings, including biological assays, mechanisms of action, and comparative studies with related compounds.

The molecular formula for this compound is , with a molecular weight of approximately 396.26 g/mol. The presence of bromine and various heterocycles contributes to its unique reactivity and potential biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 396.26 g/mol |

| IUPAC Name | This compound |

| CAS Number | 1327526-30-6 |

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. In vitro assays were conducted against various cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer) cells. The following findings were noted:

- Inhibition Concentration (IC50) : The compound exhibited significant cytotoxicity with IC50 values lower than standard drugs like doxorubicin, indicating its potential as a potent anticancer agent.

- Mechanism of Action : Molecular docking studies suggest that the compound interacts with key proteins involved in cancer cell proliferation, such as extracellular signal-regulated kinase 2 (ERK2) and fibroblast growth factor receptor 2 (FGFR2) .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial activity. Preliminary results indicate:

- Broad Spectrum : Effective against a range of bacteria and fungi.

- Synergistic Effects : When combined with other known antibiotics, it enhances their efficacy, suggesting potential use in combination therapies.

Case Study 1: Anticancer Efficacy

A study involving the synthesis of several derivatives based on the core structure of this compound reported enhanced anticancer activity in derivatives substituted with electron-withdrawing groups. The best-performing derivative showed an IC50 value significantly lower than that of doxorubicin against A549 cells .

Case Study 2: Antimicrobial Screening

Another investigation focused on the compound's ability to inhibit biofilm formation in Staphylococcus aureus. The results demonstrated that at sub-MIC concentrations, the compound effectively reduced biofilm biomass by over 70%, indicating its potential as a novel anti-biofilm agent .

The proposed mechanism involves the interaction of the brominated furan and thiazole moieties with specific enzymes or receptors within target cells. This interaction is believed to disrupt critical signaling pathways that are essential for cell survival and proliferation.

Comparative Analysis

When compared to similar compounds, such as those containing different halogenated furan derivatives or various piperazine substitutions, this compound shows a unique profile in terms of both potency and spectrum of activity.

| Compound | IC50 (µM) | Activity Type |

|---|---|---|

| (5-Bromofuran-2-yl)(4-(furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)methanone | <10 | Anticancer |

| Doxorubicin | ~20 | Anticancer |

| Ciprofloxacin | ~15 | Antimicrobial |

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Features

The target compound’s structural uniqueness lies in its bromofuran-thiazole-piperazine scaffold. Comparisons with analogs highlight critical variations:

Physicochemical Properties

- Molecular Weight & Polarity : The target compound’s molecular weight (~500–550 g/mol, estimated) is comparable to analogs in (ChemSpider ID: 851865-43-5) and (554.4 g/mol) . Bromine and furan oxygen atoms likely increase molar refractivity and polarity.

- Crystallinity : Compounds 4 and 5 (Ev1) crystallize in triclinic systems with planar conformations, suggesting similar packing efficiency could be expected for the target compound .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing (5-bromofuran-2-yl)(4-((4-(furan-2-yl)thiazol-2-yl)methyl)piperazin-1-yl)methanone?

- Methodology: The compound’s synthesis likely involves multi-step reactions, including:

- Thiazole formation: Cyclization of thiourea derivatives with α-haloketones (common for thiazole cores) .

- Piperazine functionalization: Alkylation of piperazine using brominated intermediates, as seen in analogous piperazine-thiazole hybrids .

- Coupling reactions: Acylation or nucleophilic substitution to link the bromofuran and thiazolylmethyl-piperazine moieties. describes a similar approach using TFA-mediated deprotection and reflux conditions for piperazine intermediates .

- Key Considerations: Optimize reaction time and temperature to avoid side products (e.g., over-alkylation).

Q. How can the compound’s purity and structural integrity be validated post-synthesis?

- Analytical Methods:

- HPLC: Use a C18 column with UV detection (λ = 254 nm) for purity assessment, referencing protocols in for related heterocycles .

- NMR/IR Spectroscopy: Compare spectral data (e.g., ¹H NMR peaks for furan protons at δ 6.2–7.5 ppm) to structurally similar compounds in .

- X-ray Crystallography: For unambiguous confirmation, follow procedures in and , which detail crystal structure determination of thiazole-piperazine hybrids .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

- Case Example: Discrepancies in ¹H NMR integration ratios may arise from dynamic rotational isomerism in the piperazine ring.

- Strategies:

- Variable Temperature NMR: Perform experiments at elevated temperatures (e.g., 60°C) to coalesce split peaks, as demonstrated in for piperazin-1-ium derivatives .

- Computational Modeling: Compare experimental data with DFT-calculated chemical shifts (e.g., using Gaussian or ORCA software). ’s structural refinement workflow provides a template .

Q. What theoretical frameworks guide the design of this compound for biological activity studies?

- Structure-Activity Relationship (SAR):

- Thiazole-Piperazine Motifs: highlights the role of bromophenyl-thiazole derivatives in modulating receptor binding, suggesting this compound’s potential as a kinase inhibitor or antimicrobial agent .

- Furan Bioisosteres: Replacements of phenyl groups with furan (as in ) can enhance metabolic stability while retaining activity .

Q. How can synthetic yield be improved for scale-up without compromising stereochemical integrity?

- Optimization Strategies:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.